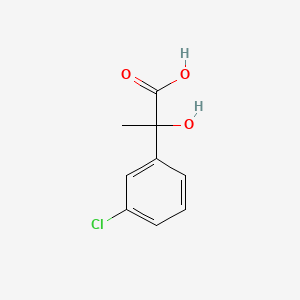
2-(3-Chlorophenyl)-2-hydroxypropanoic acid
Overview
Description
2-(3-Chlorophenyl)-2-hydroxypropanoic acid (2-CPHPA) is an organic compound with the molecular formula C9H9ClO3. It is a white solid with a melting point of 116-118 °C. 2-CPHPA is used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of various other compounds, such as 2-chloro-2-hydroxypropionic acid, 2-chloro-2-hydroxypropyl esters, and 2-chloro-2-hydroxypropyl ethers.
Scientific Research Applications
Antibacterial Applications
The compound 2-(3-Chlorophenyl)-2-hydroxypropanoic acid and its derivatives demonstrate promising antibacterial properties. A study by Sheikh et al. (2009) on 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones synthesized using a similar structure revealed efficacy against both gram-negative and gram-positive bacteria, indicating potential as novel antibacterial agents (Sheikh, Ingle, & Juneja, 2009).
Chemical Building Blocks
Research by Pina et al. (2011) highlights 3-hydroxypropanoic acid, closely related to the compound , as a significant building block for organic synthesis and high-performance polymers. This underscores its potential in eco-sustainable processes and catalytic chemical methods (Pina, Falletta, & Rossi, 2011).
Bioplastic Production
Jers et al. (2019) discuss the production of 3-hydroxypropanoic acid from renewable resources for use as a precursor in the industrial production of chemicals like acrylic acid and in bioplastic production. This positions the compound as an important platform chemical in the global market, especially when polymerized (Jers, Kalantari, Garg, & Mijakovic, 2019).
Crystal Structure Analysis
The study of β-halolactic acids, including β-chlorolactic acid (a variant of 2-(3-Chlorophenyl)-2-hydroxypropanoic acid), has been essential in understanding molecular packing and intermolecular interactions. Gordon et al. (2022) explored the crystal structures of these acids, revealing insights into hydrogen bonding and molecular conformations (Gordon, Liu, Shafei, Brown, & Skrabalak, 2022).
Synthetic Applications
Bredikhina et al. (2014) demonstrated the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, suggesting the potential of 2-(3-Chlorophenyl)-2-hydroxypropanoic acid in the synthesis of complex organic molecules, particularly in the production of nonracemic 4-aminochroman-3-ols (Bredikhina, Pashagin, Kurenkov, & Bredikhin, 2014).
Complexation Studies
Tracey (2003) explored the complexation of vanadium(V) by α-hydroxycarboxylic acids, including 2-methyl-2-hydroxypropanoic acid. These studies have implications for understanding coordination geometry and could be relevant for similar compounds like 2-(3-Chlorophenyl)-2-hydroxypropanoic acid (Tracey, 2003).
properties
IUPAC Name |
2-(3-chlorophenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-3-2-4-7(10)5-6/h2-5,13H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUPOSALJOLPHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-hydroxypropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-[4-(Benzyloxy)phenyl]-1-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B6320162.png)


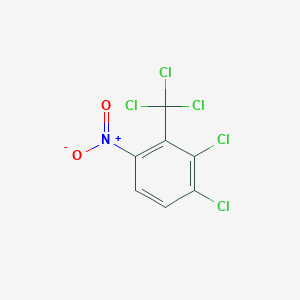



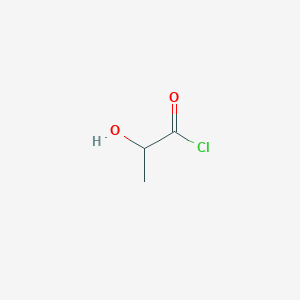


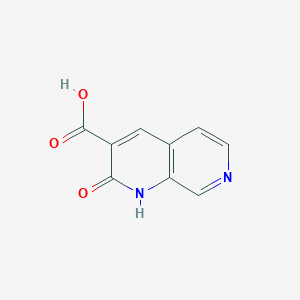
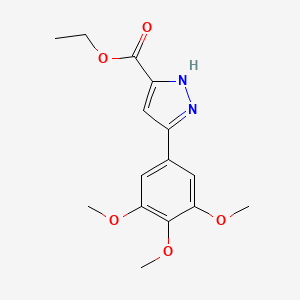
![N-[2-(3,4-Dihydroxy-phenyl)-ethyl]-formamide](/img/structure/B6320261.png)
